molecular formula C7H8Cl2N2 B8148833 4,5-Dichloro-2-isopropylpyrimidine

4,5-Dichloro-2-isopropylpyrimidine

Cat. No.: B8148833
M. Wt: 191.05 g/mol
InChI Key: IOCQKOMZZMAXHQ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-isopropylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 4,5-Dichloro-2-isopropylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-isopropylpyrimidine with chlorine gas under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

4,5-Dichloro-2-isopropylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4,5-Dichloro-2-isopropylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-isopropylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects by binding to active sites on target proteins and altering their function .

Comparison with Similar Compounds

4,5-Dichloro-2-isopropylpyrimidine can be compared with other similar compounds such as 4,6-Dichloro-2-isopropylpyrimidine and 4,6-Dichloropyrimidine. These compounds share a similar pyrimidine core structure but differ in the position and number of chlorine substituents. The unique positioning of the chlorine atoms in this compound may confer distinct chemical reactivity and biological activity compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for further research in medicine and biology.

Properties

IUPAC Name

4,5-dichloro-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCQKOMZZMAXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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